molecular formula C15H15F3N4S B12266336 2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine

2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine

Cat. No.: B12266336
M. Wt: 340.4 g/mol
InChI Key: WHHRYPYDBLHIKS-UHFFFAOYSA-N
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Description

2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is a complex heterocyclic compound that incorporates a thiazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15F3N4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-thiazole

InChI

InChI=1S/C15H15F3N4S/c16-15(17,18)11-1-3-19-13(7-11)21-8-10-2-5-22(12(10)9-21)14-20-4-6-23-14/h1,3-4,6-7,10,12H,2,5,8-9H2

InChI Key

WHHRYPYDBLHIKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C4=NC=CS4

Origin of Product

United States

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